3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid
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Overview
Description
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is a complex organic compound that features a bromophenyl group, a thioxoimidazolidinyl ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpropanoic acid to introduce the bromine atom. This is followed by the formation of the thioxoimidazolidinyl ring through a cyclization reaction involving appropriate thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid exerts its effects is related to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioxoimidazolidinyl ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the thioxoimidazolidinyl ring, making it less versatile in forming hydrogen bonds and metal coordination.
3-(3-Bromophenyl)propanoic acid: Similar but with the bromine atom in a different position, affecting its reactivity and interaction with biological targets.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a thioxoimidazolidinyl ring, leading to different chemical and biological properties.
Uniqueness
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is unique due to the presence of both a bromophenyl group and a thioxoimidazolidinyl ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
145412-64-2 |
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Molecular Formula |
C12H13BrN2O2S |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-2-sulfanylideneimidazolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C12H13BrN2O2S/c13-9-1-3-10(4-2-9)15-8-7-14(12(15)18)6-5-11(16)17/h1-4H,5-8H2,(H,16,17) |
InChI Key |
QZLGYBMHOSRDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1CCC(=O)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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